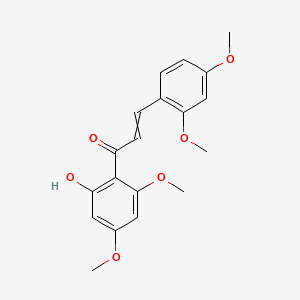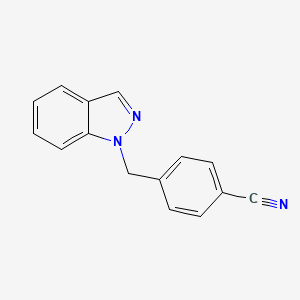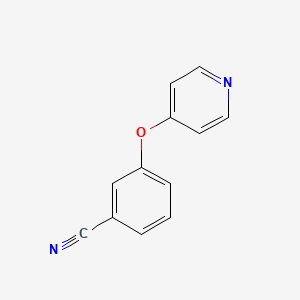
3-(4-pyridinyloxy)Benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridinyloxy)Benzonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of benzonitrile, where a pyridinyloxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-pyridinyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Pyridinyloxy)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the pyridinyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(4-Pyridinyloxy)Benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-pyridinyloxy)benzonitrile involves its interaction with specific molecular targets. The pyridinyloxy group can facilitate binding to certain enzymes or receptors, influencing biological pathways. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Benzonitrile: A simpler structure without the pyridinyloxy group.
4-(3-Pyridinyloxy)benzonitrile: A positional isomer with the pyridinyloxy group attached at a different position on the benzene ring.
Imidazo[4,5-b]pyridine derivatives: Compounds with similar biological activities and applications.
Uniqueness: 3-(4-Pyridinyloxy)Benzonitrile is unique due to the specific positioning of the pyridinyloxy group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
685533-74-8 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-pyridin-4-yloxybenzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-8H |
Clave InChI |
FRYZTLINQUHVQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
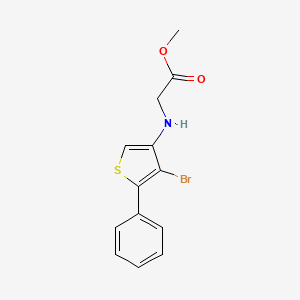
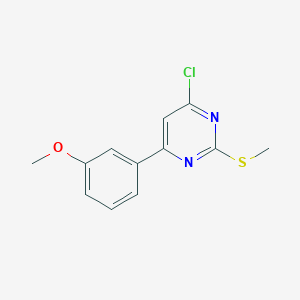
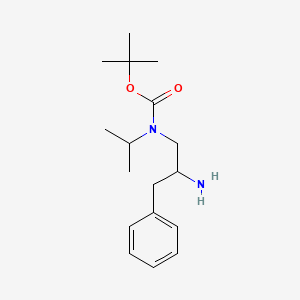


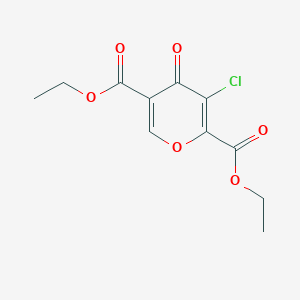
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
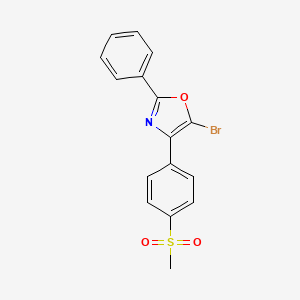
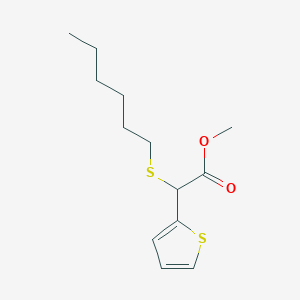
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
